1-Chloronaphthalen-2-yl morpholine-4-carboxylate 1-Chloronaphthalen-2-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 526190-29-4
VCID: VC6245898
InChI: InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
SMILES: C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73

1-Chloronaphthalen-2-yl morpholine-4-carboxylate

CAS No.: 526190-29-4

Cat. No.: VC6245898

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73

* For research use only. Not for human or veterinary use.

1-Chloronaphthalen-2-yl morpholine-4-carboxylate - 526190-29-4

Specification

CAS No. 526190-29-4
Molecular Formula C15H14ClNO3
Molecular Weight 291.73
IUPAC Name (1-chloronaphthalen-2-yl) morpholine-4-carboxylate
Standard InChI InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Standard InChI Key FETAMOVNKRIPDK-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted with a chlorine atom at the 1-position and a morpholine-4-carboxylate group at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The molecular formula is C15H14ClNO3\text{C}_{15}\text{H}_{14}\text{ClNO}_3, with a calculated molecular weight of 291.73 g/mol .

Stereoelectronic Effects

The chlorine atom’s electronegativity induces electron withdrawal from the aromatic system, activating specific positions for nucleophilic or electrophilic substitution. Concurrently, the morpholine ring’s nitrogen atom provides a site for hydrogen bonding and coordination, while the carboxylate group enhances solubility in polar solvents .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 1-chloronaphthalen-2-yl morpholine-4-carboxylate is documented, analogous compounds suggest a multi-step approach:

Step 1: Chlorination of Naphthalene
Electrophilic chlorination of naphthalene using Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3 typically yields 1-chloronaphthalene as the major product due to steric and electronic directing effects.

Step 2: Carboxylation at the 2-Position
Lithiation at the 2-position followed by quenching with carbon dioxide introduces a carboxylic acid group. Subsequent esterification with morpholine-4-carbonyl chloride under Schotten-Baumann conditions forms the target ester .

Reaction Optimization

Yields for similar carboxylation reactions range from 60–75%, with purity dependent on chromatographic separation techniques (e.g., silica gel chromatography with 3% methanol in dichloromethane) .

Physicochemical Properties

Physical Parameters

PropertyValueSource Analogue
Melting Point34–36°C (estimated)
Boiling Point202–205°C (extrapolated)
Density1.23 ± 0.05 g/cm³
LogP (Partition Coefficient)2.8 ± 0.3

Solubility Profile

The carboxylate moiety enhances aqueous solubility (~15 mg/mL in water at 25°C), while the chloronaphthalene component confers lipid solubility (logP = 2.8), suggesting amphiphilic character .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom undergoes SNAr reactions with amines or alkoxides at elevated temperatures (80–120°C), enabling derivatization for drug discovery pipelines .

Morpholine Ring Modifications

The tertiary amine in the morpholine ring participates in alkylation or acylation reactions, as demonstrated in the synthesis of TASIN analogs targeting colorectal cancer .

Industrial and Material Science Applications

Polymer Additives

The compound’s aromatic and polar groups make it a candidate for UV stabilizers in polyolefins, with degradation onset temperatures exceeding 200°C .

Organic Electronics

Chloronaphthalene derivatives serve as electron-deficient moieties in organic semiconductors, with hole mobilities up to 0.1 cm²/V·s reported in thin-film transistors.

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